12-Heptacosanone

Description

Overview of Heptacosan-12-one within the Context of Biological Semiochemicals and Cuticular Chemistry

Heptacosan-12-one is a specific long-chain ketone that has been identified as a component of the chemical profile of certain insects. Its primary role appears to be as a semiochemical, a chemical substance that carries a message. These signals are crucial for various interactions between organisms.

In the context of insect biology, Heptacosan-12-one is often found in the cuticle, the outer protective layer of an insect. The lipids on the cuticle, including hydrocarbons and ketones, are collectively known as cuticular hydrocarbons (CHCs). biorxiv.orgfrontiersin.org These compounds serve a dual purpose: they prevent water loss, protecting the insect from desiccation, and they act as a platform for chemical communication. biorxiv.orgfrontiersin.orgd-nb.info

The presence and relative abundance of Heptacosan-12-one and other long-chain ketones can provide crucial information for an insect, influencing behaviors such as mating, aggregation, and social recognition. uni-regensburg.de The study of such compounds is therefore essential for understanding the intricate chemical ecology of insects.

Structure

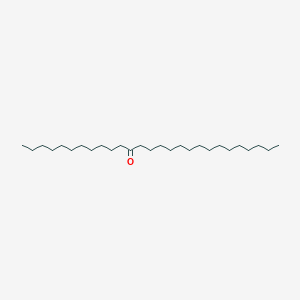

2D Structure

Properties

Molecular Formula |

C27H54O |

|---|---|

Molecular Weight |

394.7 g/mol |

IUPAC Name |

heptacosan-12-one |

InChI |

InChI=1S/C27H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-27(28)25-23-21-19-17-12-10-8-6-4-2/h3-26H2,1-2H3 |

InChI Key |

DODSCVAYARBHIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Ecological Roles and Chemical Communication Mediated by Heptacosan 12 One

Function as an Inhibitory Semiochemical in Insect Behavior

Semiochemicals are signal-carrying molecules that mediate interactions between organisms. While many identified semiochemicals are attractants or stimulants, others, known as inhibitory semiochemicals or antagonists, prevent or reduce specific behavioral responses. Heptacosan-12-one has been identified as such an inhibitor in the chemical communication system of the white-spotted longicorn beetle, Anoplophora malasiaca. illinois.eduplantedforests.org

In this species, mate recognition is not mediated by a single compound but by a complex blend of substances on the female's cuticle. mdpi.com Research has shown that while other components of the pheromone blend actively stimulate male mating behavior, Heptacosan-12-one appears to have an opposing, inhibitory effect. illinois.edu This modulation is crucial for the precise regulation of complex behaviors.

The inhibitory function of Heptacosan-12-one was elucidated through detailed behavioral assays involving synthetic chemical blends. researchgate.net In studies on A. malasiaca, the contact sex pheromone was found to be a mixture of hydrocarbons, ketones, and lactones. mdpi.comresearchgate.net Researchers isolated five ketone components from the elytra of female beetles, including Heptacosan-12-one. researchgate.net

In laboratory bioassays, a synthetic blend of four of these ketones (excluding Heptacosan-12-one) was applied to a glass dummy. This blend was found to have a strong synergistic effect when combined with the pheromone's hydrocarbon components, effectively stimulating precopulatory behaviors in males. researchgate.net However, when synthetic Heptacosan-12-one was added to this four-component ketone blend, the enhanced synergistic effect was "canceled out". researchgate.net The activity of the five-ketone blend (including the inhibitor) was reduced to a level comparable to that of the less potent, natural ketone fraction extracted from the females. researchgate.net This demonstrates that Heptacosan-12-one functions not to initiate a behavior, but to modulate or suppress the level of response elicited by other excitatory compounds.

While specific electrophysiological data focusing solely on the inhibitory neural response to Heptacosan-12-one is not detailed, the behavioral outcomes provide strong evidence of its role as a negative modulator in the perception of the pheromone signal.

Chemical communication in insects is rarely a simple lock-and-key system. Instead, it involves intricate networks of multiple chemical signals that provide context-dependent information. Heptacosan-12-one is an integral part of one such network in A. malasiaca. The complete contact sex pheromone of this beetle is remarkably complex, requiring components from three distinct chemical classes to elicit the full mating sequence. illinois.edumdpi.comresearchgate.net

The general ecological scenario for many cerambycid beetles involves mutual attraction to a host plant, mediated by volatile compounds from the plant itself. illinois.edu This serves as a long-range aggregation cue, bringing males and females into proximity. Once on the host, close-range and contact cues become critical for mate recognition and acceptance. It is at this stage that the multi-component cuticular pheromone, including Heptacosan-12-one, plays its role. The presence of an inhibitory compound within this blend ensures that only a precise and complete chemical signature, perceived upon direct contact, triggers the final, energetically costly mating behaviors. illinois.eduresearchgate.net This adds a layer of specificity, preventing erroneous mating attempts and ensuring reproductive isolation.

Table 1: Components of the Contact Sex Pheromone of Anoplophora malasiaca This table summarizes the classes of chemical compounds that constitute the complex contact sex pheromone of female A. malasiaca. The full behavioral response in males is only elicited by a combination of compounds from all three groups.

| Chemical Class | General Role | Specific Example(s) | Reference |

|---|---|---|---|

| Aliphatic Hydrocarbons | Elicit initial mating behaviors (in combination with other classes) | 9-Methylheptacosane, 9-Methylnonacosane | illinois.eduresearchgate.net |

| Ketones | Synergistically enhance and modulate mating behavior | Heptacosan-10-one (stimulatory), Heptacosan-12-one (inhibitory) | illinois.eduresearchgate.net |

| Lactones | Essential for full pheromonal activity | Gomadalactones A, B, and C | illinois.edudntb.gov.ua |

Contribution to Cuticular Chemistry and Interspecific/Intraspecific Signaling

The insect cuticle is coated in a layer of lipids, primarily cuticular hydrocarbons (CHCs), which serve a dual function: preventing desiccation and mediating chemical communication. myrmecologicalnews.orgresearchgate.netnih.gov Heptacosan-12-one is a component of this cuticular lipid layer in female A. malasiaca. illinois.eduresearchgate.net Its presence and relative concentration are critical for intraspecific signaling (communication within the same species). The precise blend of excitatory and inhibitory ketones, along with hydrocarbons and lactones, forms a "chemical signature" that allows a male to recognize a female as a viable, conspecific mate upon contact. researchgate.netnih.gov

Broader Implications in Chemically Mediated Ecological Interactions

The role of Heptacosan-12-one as an inhibitory component within a pheromone blend has broader implications for understanding the evolution and ecology of chemical communication. mdpi.com The existence of such inhibitors highlights the high degree of sophistication in insect sensory systems.

Ensuring Signal Fidelity: The inclusion of an inhibitor increases the complexity and specificity of a chemical signal. This makes it less likely that an incomplete or incorrect signal (e.g., from a heterospecific individual or an immature female) will trigger a full behavioral response. usp.brresearchgate.net This "noise reduction" is critical in complex environments where many different chemical cues are present. csic.es

Reproductive Fitness: By preventing males from engaging in futile or inappropriate mating attempts, inhibitory signals help conserve energy and time, ultimately increasing reproductive fitness. The modulation of the male's response ensures that the full commitment to mating is reserved for the most appropriate circumstances.

Evolution of Reproductive Isolation: The evolution of unique inhibitory components in a species' pheromone blend can be a powerful driver of reproductive isolation and speciation. As populations diverge, subtle changes in their chemical communication systems, including the gain or loss of inhibitory signals, can create effective pre-zygotic mating barriers. nih.gov

In essence, the function of Heptacosan-12-one demonstrates that chemical communication is not merely about attraction and stimulation but also involves a finely tuned system of inhibition and modulation that regulates complex ecological interactions.

Advanced Analytical Methodologies for Heptacosan 12 One Research

Optimized Extraction and Purification Techniques from Complex Biological and Environmental Matrices

The initial and most critical step in the analysis of Heptacosan-12-one is its efficient extraction and purification from the sample matrix, which can range from plant epicuticular waxes and insect cuticles to soils and atmospheric aerosols. The primary goal is to isolate the target analyte from interfering compounds such as other lipids, pigments, and polar molecules, which can compromise subsequent analysis. organomation.com

Commonly, extraction is performed using non-polar solvents in which Heptacosan-12-one is readily soluble. Hexane or dichloromethane (B109758) are frequently employed for this purpose. metu.edu.trdcu.ie Techniques such as Soxhlet extraction, sonication, or simple solvent washing are chosen based on the nature of the sample matrix. metu.edu.tr For instance, insect cuticular lipids can be extracted by briefly immersing the organism in hexane, while plant tissues may require grinding and more exhaustive extraction procedures. mdpi.com

Following initial extraction, the crude extract is typically a complex mixture requiring further cleanup. Purification is often achieved through chromatographic methods. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard approach. The column is eluted with a solvent gradient of increasing polarity, which separates compounds based on their affinity for the stationary phase. nih.govresearchgate.net Heptacosan-12-one, being relatively non-polar, will elute with non-polar solvents like hexane, separating it from more polar lipids and other co-extractives. nih.gov

For more complex matrices or when higher purity is required, Solid-Phase Extraction (SPE) offers a rapid and efficient cleanup alternative. lcms.cz SPE cartridges can be selected to retain interfering substances while allowing Heptacosan-12-one to pass through, or conversely, to retain the analyte which is then eluted with a strong solvent. lcms.czscience.gov

Table 1: Summary of Extraction and Purification Techniques for Heptacosan-12-one

| Technique | Principle | Application in Heptacosan-12-one Research | Common Solvents/Materials |

|---|---|---|---|

| Solvent Extraction (e.g., Sonication, Soxhlet) | Dissolving the analyte from a solid or liquid matrix into a solvent. | Initial removal of lipids, including Heptacosan-12-one, from biological tissues (e.g., plant leaves, insect cuticles) and environmental samples. metu.edu.tr | Hexane, Dichloromethane, Chloroform |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a mobile phase flows through it. | Purification of crude extracts to separate Heptacosan-12-one from other lipids of different polarities. researchgate.net | Silica Gel, Alumina (Stationary Phase); Hexane, Ethyl Acetate (Mobile Phase) |

| Solid-Phase Extraction (SPE) | Partitioning of compounds between a solid phase and a liquid phase for separation, concentration, or sample cleanup. | Rapid cleanup of extracts to remove matrix interferences prior to instrumental analysis. lcms.cz | Silica, C18, or other specialized sorbents |

| Preparative Thin-Layer Chromatography (PTLC) | Separation on a layer of adsorbent material, followed by physical scraping of the separated analyte band. | Isolation of small quantities of pure Heptacosan-12-one for structural confirmation. researchgate.net | Silica gel plates; Hexane/Ethyl Acetate solvent systems |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification, Isomer Resolution, and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the study of volatile and semi-volatile compounds like Heptacosan-12-one. ijpsr.combotanyjournals.com It combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. tdi-bi.com

Identification: An injected sample is vaporized and travels through a long, thin capillary column (e.g., HP-5MS) coated with a stationary phase. tdi-bi.commdpi.com Compounds separate based on their boiling points and interaction with the phase, resulting in a characteristic retention time for Heptacosan-12-one. After eluting from the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a predictable pattern. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The presence of a molecular ion peak (at m/z 394.7 for C₂₇H₅₄O) and specific fragment ions allows for confident identification, often confirmed by comparison to spectral libraries like the NIST database. nist.gov

Isomer Resolution: A significant challenge in the analysis of long-chain ketones is distinguishing between positional isomers (e.g., Heptacosan-12-one, Heptacosan-13-one, Heptacosan-14-one), which have identical masses and very similar fragmentation patterns. drawellanalytical.com High-resolution capillary GC columns are essential for separating these isomers based on subtle differences in their physical properties. epa.gov The use of optimized temperature programming—a gradual increase in column temperature during the analysis—is crucial to achieve baseline separation of these closely eluting compounds. mdpi.com

Quantification: For determining the concentration of Heptacosan-12-one in a sample, GC-MS is operated in selected ion monitoring (SIM) mode. tdi-bi.com Instead of scanning the full mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of Heptacosan-12-one. This significantly increases sensitivity and reduces interference from matrix noise. Quantification is typically performed using an internal standard—a known amount of a similar, but not naturally present, compound (often a deuterated analogue) added to the sample before extraction. nih.gov By comparing the peak area of the analyte to that of the internal standard, a precise and accurate concentration can be calculated. nih.govcoresta.org

Table 2: Typical GC-MS Parameters for Heptacosan-12-one Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | HP-5MS, DB-5, or similar non-polar capillary column (30-60 m length, 0.25 mm ID, 0.25 µm film thickness). tdi-bi.commdpi.com | Separates Heptacosan-12-one from other compounds and its positional isomers. |

| Injector | Split/Splitless type, operated in splitless mode at ~250-280 °C. tdi-bi.com | Ensures efficient vaporization and transfer of the analyte onto the column. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). mdpi.com | Moves the analyte through the column. |

| Oven Program | Initial temp ~50-100 °C, ramped at 5-20 °C/min to a final temp of ~300-320 °C. mdpi.com | Optimizes the separation of compounds with a wide range of boiling points, including isomers. |

| MS Ionization | Electron Impact (EI) at 70 eV. tdi-bi.com | Creates repeatable fragmentation patterns for identification. |

| MS Mode | Full Scan (for identification); Selected Ion Monitoring (SIM) (for quantification). tdi-bi.com | Full scan provides a complete spectrum; SIM provides high sensitivity for target ions. |

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation and Confirmation

While GC-MS is excellent for identification and quantification within a mixture, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural elucidation of a purified compound. researchgate.netyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. youtube.com For Heptacosan-12-one, the most diagnostic feature in its IR spectrum is a strong, sharp absorption peak corresponding to the carbonyl (C=O) group stretch. This peak typically appears in the range of 1710-1725 cm⁻¹. masterorganicchemistry.com Additionally, strong peaks will be observed around 2850-2960 cm⁻¹ due to the C-H stretching of the long methylene (B1212753) (CH₂) and methyl (CH₃) chains. The absence of broad O-H peaks (around 3200-3600 cm⁻¹) confirms the compound is a ketone and not an alcohol. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon and hydrogen framework of a molecule. emerypharma.comegyankosh.ac.in

¹H NMR: The proton NMR spectrum of Heptacosan-12-one would show distinct signals. The protons on the carbons directly adjacent to the carbonyl group (C-11 and C-13) are the most deshielded of the aliphatic protons and would appear as a triplet at approximately 2.4 ppm. The terminal methyl groups (C-1 and C-27) would appear as a triplet around 0.9 ppm. The vast majority of the protons, belonging to the numerous methylene (CH₂) groups in the long chains, would overlap to form a large, broad multiplet around 1.2-1.6 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides even more definitive structural information. The most downfield signal, and a key diagnostic peak, would be that of the carbonyl carbon (C-12), appearing around 210 ppm. The carbons alpha to the carbonyl (C-11 and C-13) would appear around 42 ppm. The remaining methylene carbons would produce a series of closely spaced signals between 20 and 40 ppm, with the terminal methyl carbons appearing furthest upfield around 14 ppm. nih.gov Combining ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. nih.gov

Table 3: Predicted Spectroscopic Data for Heptacosan-12-one

| Spectroscopy | Expected Signal | Assignment | Structural Information Confirmed |

|---|---|---|---|

| IR | ~1715 cm⁻¹ (strong, sharp) | C=O stretch | Presence of a ketone functional group. masterorganicchemistry.com |

| IR | ~2850-2960 cm⁻¹ (strong) | Aliphatic C-H stretch | Presence of long alkyl chains. |

| ¹H NMR | ~2.4 ppm (triplet) | -CH₂-C(=O)-CH₂- | Protons alpha to the carbonyl group. nih.gov |

| ¹H NMR | ~1.2-1.6 ppm (multiplet) | -(CH₂)n- | Bulk methylene protons in the alkyl chains. nih.gov |

| ¹H NMR | ~0.9 ppm (triplet) | -CH₃ | Terminal methyl groups. nih.gov |

| ¹³C NMR | ~210 ppm | C=O | Carbonyl carbon. nih.gov |

| ¹³C NMR | ~42 ppm | -CH₂-C(=O)-CH₂- | Carbons alpha to the carbonyl group. nih.gov |

| ¹³C NMR | ~14 ppm | -CH₃ | Terminal methyl carbons. nih.gov |

Integration of High-Throughput '-omics' Approaches (e.g., Metabolomics) in Chemical Ecology Studies

To understand the biological significance of Heptacosan-12-one, it is crucial to study it not in isolation, but as part of a complex chemical landscape. Metabolomics, an "omics" approach that aims to identify and quantify all small molecules (metabolites) in a biological sample, is a powerful tool for this purpose. monash.edunih.govmdpi.com In chemical ecology, metabolomics can provide a comprehensive "snapshot" of the chemical profile of an organism, revealing how the abundance of Heptacosan-12-one correlates with other compounds, developmental stages, or environmental stimuli. monash.edu

High-throughput screening (HTS) methodologies, often coupled with metabolomics, enable the rapid analysis of a large number of samples. nih.govevotec.comnih.gov For example, researchers could use an HTS approach to screen the chemical profiles of hundreds of individual insects to investigate how the production of Heptacosan-12-one and other semiochemicals varies across a population.

The analytical workflow for these studies typically involves GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov An untargeted metabolomics approach would analyze all detectable compounds in the sample, and the resulting complex dataset would be analyzed using multivariate statistical methods (e.g., PCA, PLS-DA) to find patterns and identify metabolites, including Heptacosan-12-one, that are significant in a particular biological context. monash.edu This integrated approach allows researchers to move beyond simple identification and begin to unravel the compound's role in metabolic pathways, chemical communication systems, and interactions between organisms. science.govmonash.edu

Future Research Trajectories and Interdisciplinary Perspectives on Heptacosan 12 One

Detailed Elucidation of Enzymatic Mechanisms Specific to Heptacosan-12-one Biosynthesis

The biosynthesis of long-chain ketones like heptacosan-12-one is a complex process that is not yet fully understood, though research into related compounds provides a hypothetical framework. The primary pathway is believed to involve the modification of very-long-chain fatty acids (VLCFAs) and their corresponding alkanes. In plants and insects, the production of cuticular hydrocarbons is a foundational step. These hydrocarbons are then hydroxylated and subsequently oxidized to form ketones.

Research in Arabidopsis thaliana has identified that the enzyme responsible for creating secondary alcohols and ketones from mid-chain alkanes is a cytochrome P450 enzyme, specifically CYP96A15. nih.gov This enzyme acts as a mid-chain alkane hydroxylase. nih.gov It is plausible that a homologous enzyme is responsible for the biosynthesis of heptacosan-12-one. The proposed mechanism would involve the following steps:

Alkane Precursor Formation: The C27 alkane, heptacosane (B1219689), is synthesized as part of the plant's or insect's cuticular wax production.

Hydroxylation: A specific P450 monooxygenase hydroxylates the heptacosane chain at the 12th carbon position, forming heptacosan-12-ol. Studies on Arabidopsis have identified several positional isomers of secondary alcohols in cuticular waxes, such as heptacosan-12-ol, -13-ol, and -14-ol, indicating that the hydroxylase may have some positional flexibility. nih.govoup.com

Oxidation: The secondary alcohol, heptacosan-12-ol, is then oxidized to the corresponding ketone, heptacosan-12-one. This step is likely carried out by a dehydrogenase enzyme.

In some insects, the biosynthesis of methyl ketones has been linked to juvenile hormone (JH) regulation, suggesting a hormonal control mechanism that aligns pheromone production with sexual maturity. ncsu.edu For example, the production of 3,11-dimethylnonacosan-2-one (B1220436) in the German cockroach is thought to arise from the oxidation of its hydrocarbon analog and is correlated with JH biosynthesis. ncsu.edu Future research must focus on identifying and characterizing the specific hydroxylase and dehydrogenase enzymes involved in the synthesis of heptacosan-12-one in various species. This would involve gene silencing or knockout studies targeting candidate P450 enzymes and subsequent analysis of the resulting chemotype.

Table 1: Proposed Enzymatic Steps in Heptacosan-12-one Biosynthesis

| Step | Precursor | Intermediate/Product | Proposed Enzyme Class | Supporting Evidence |

|---|---|---|---|---|

| 1 | Very-Long-Chain Fatty Acyl-CoA | Heptacosane | Fatty Acyl-CoA Reductase & Decarbonylase | General pathway for insect and plant hydrocarbon biosynthesis. |

| 2 | Heptacosane | Heptacosan-12-ol | Cytochrome P450 Monooxygenase (e.g., CYP96A15 homolog) | Identification of CYP96A15 as a mid-chain alkane hydroxylase in Arabidopsis. nih.gov |

Comprehensive Investigation of Its Functional Significance Across Diverse Organisms and Ecosystems

Heptacosan-12-one has been identified in various organisms, where it appears to serve diverse ecological functions, primarily as a semiochemical (a chemical involved in communication). Its role can vary significantly depending on the species and the ecological context.

In the chemical ecology of insects, heptacosan-12-one has been identified as part of the complex chemical profile on the cuticle of cerambycid beetles. In a detailed study of the contact pheromone of the lamiine beetle, Anoplophora malasiaca, a blend of long-chain ketones was found to be active in eliciting mating behaviors. illinois.edu While other ketones in the blend were stimulatory, heptacosan-12-one was noted to have an inhibitory effect on the full suite of mating behaviors. illinois.edu This suggests a role as an antagonist or a signal modulator, potentially preventing interspecific mating or signaling female unreceptivity.

In plants, long-chain ketones, including isomers of heptacosanone, are components of epicuticular wax. nih.govactaint.com This waxy layer is crucial for preventing non-stomatal water loss and protecting the plant from environmental stressors like UV radiation and pathogens. oup.com The presence of heptacosan-7-one has been noted in the leaves of the Elephant Apple (Dillenia indica). nih.gov While its specific function there is not detailed, plant secondary metabolites often act as defenses against herbivores or as phytoalexins against microbial attack. nih.gov The presence of such ketones in plant waxes could be due to the direct microbial oxidation of n-alkanes derived from the plant's own epicuticular wax. actaint.com

Table 2: Documented and Hypothesized Functions of Heptacosan-12-one

| Organism/Group | Location | Documented/Hypothesized Function | Reference |

|---|---|---|---|

| Anoplophora malasiaca (Cerambycid Beetle) | Cuticular Extract | Inhibitory component of contact sex pheromone blend | illinois.edu |

| Plants (e.g., Dillenia indica) | Epicuticular Leaf Wax | Part of the protective wax layer; potential anti-herbivore or antimicrobial agent | oup.comnih.gov |

A comprehensive investigation would require bioassays across a range of species to test the effects of pure heptacosan-12-one on behavior, development, and survival.

Development of Novel Analytical Approaches for Trace Analysis and Stereoisomer Differentiation

The detection and characterization of heptacosan-12-one, especially at the trace levels relevant to chemical ecology, requires highly sensitive analytical techniques. Furthermore, because the carbonyl group at the 12-position creates a chiral center, heptacosan-12-one can exist as two distinct stereoisomers, (R)-heptacosan-12-one and (S)-heptacosan-12-one. These stereoisomers may have different biological activities, making their differentiation crucial.

Trace Analysis: Standard methods for the analysis of trace organic compounds from complex biological and environmental matrices rely heavily on chromatographic separation coupled with sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for identifying and quantifying volatile and semi-volatile organic compounds like long-chain ketones. actaint.comideasspread.org Electron ionization (EI) mass spectra of ketones produce characteristic fragmentation patterns that allow for structural elucidation.

Inductively Coupled Plasma (ICP) Techniques: While ICP-OES and ICP-MS are primarily for elemental analysis, they are essential for understanding the broader context of an organism's or environment's chemical makeup, though not for direct analysis of the ketone itself. mt.comresearchgate.net

Future development in trace analysis should focus on minimizing sample preparation steps, which can introduce contaminants, and improving detection limits into the picogram or femtogram range. This could involve techniques like solid-phase microextraction (SPME) for sample collection and pre-concentration.

Stereoisomer Differentiation: Separating enantiomers requires a chiral environment.

Chiral Chromatography: The most direct approach is to use a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The differential interaction of the (R) and (S) enantiomers with the chiral phase allows for their separation and individual quantification.

Derivatization: An alternative method involves reacting the ketone with a chiral derivatizing agent to form diastereomers. msu.edu These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. masterorganicchemistry.com

The development of new, highly selective chiral stationary phases specifically designed for long-chain aliphatic ketones would represent a significant advancement, enabling more accurate assessments of the enantiomeric ratios of heptacosan-12-one in natural samples.

Comparative Chemical Ecology of Long-Chain Ketones and Related Hydrocarbons

Long-chain ketones and their hydrocarbon precursors are ubiquitous in nature, serving a wide array of functions in chemical communication and defense across different kingdoms of life. A comparative approach reveals fascinating patterns of convergent evolution in chemical signaling.

Insects: Long-chain ketones are well-established as contact sex pheromones. In the beetle Anoplophora malasiaca, a blend of ketones, including unsaturated C27 ketones, acts as a pheromone, with heptacosan-12-one playing an inhibitory role. illinois.edu In the German cockroach, a C29 methyl ketone is a key component of the female's contact sex pheromone. ncsu.edu

Reptiles: The sex pheromone of the red-sided garter snake, Thamnophis sirtalis parietalis, is a blend of long-chain saturated and monounsaturated methyl ketones (C29–C37). frontiersin.org These non-volatile compounds are detected by the male's vomeronasal organ. frontiersin.org

Plants: In plants, these compounds are primarily associated with cuticular waxes that provide a physical barrier. However, some, like the long-chain aliphatic 2-methyl ketones in Ruta graveolens oil, have demonstrated insecticidal properties, functioning as allomones (defensive chemicals). ideasspread.org

Mammals: While less common, certain ketones play a role in mammalian communication. For instance, macrocyclic ketones like muscone (B1676871) and civetone (B1203174) are famous as pheromones in musk deer and civets, respectively. oup.com

Bacteria: The emission of volatile compounds, including methylketones, varies between different groups of bacteria. nih.gov These patterns suggest that ketones may play a role in microbial ecology, potentially in inter-species competition or signaling. nih.gov

This comparative view shows that the same class of molecules has been independently co-opted for different ecological purposes, from sex recognition in insects and reptiles to defense in plants. The specific structure, including chain length, position of the carbonyl group, and stereochemistry, dictates the precise biological activity.

Evolutionary Ecology of Heptacosan-12-one Mediated Interactions and Adaptation

Evolutionary ecology seeks to understand how interactions between organisms and their environment shape species through selection and adaptation. wikipedia.org Chemical signals like heptacosan-12-one are traits that are subject to these evolutionary pressures. The evolution of such a signal is a multi-faceted process involving the biosynthetic pathway, the receptor system, and the behavioral response.

The role of heptacosan-12-one as an inhibitor in the pheromone blend of A. malasiaca provides a compelling case study. illinois.edu The evolution of this specific inhibitory signal could be driven by selection for reproductive isolation. If two closely related species use similar attractant pheromones, the addition of a species-specific inhibitor can prevent costly interspecific mating attempts. The evolution of novel pheromone components, even inhibitory ones, represents a key step in chemical divergence and potentially, speciation. uni-regensburg.de

The genetic basis for the production of these compounds is rooted in the enzymes of fatty acid and hydrocarbon metabolism. nih.govncsu.edu Small genetic changes in the biosynthetic pathways, for instance, a mutation in a hydroxylase enzyme that alters its positional specificity, could lead to the production of a new ketone isomer. uni-regensburg.de If this new chemical profile confers a fitness advantage (e.g., enhanced mate recognition or avoidance of parasites), it will be selected for and spread through the population.

Future research in this area should adopt an integrative approach, combining chemical analysis with population genetics and behavioral ecology. By comparing the chemical profiles and the underlying genes of different populations or closely related species, it becomes possible to reconstruct the evolutionary history of chemical signals and understand the adaptive pressures that led to the diversification of compounds like heptacosan-12-one.

Q & A

Q. What are the key considerations for designing reproducible synthesis protocols for Heptacosan-12-one?

Answer: Reproducible synthesis requires meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts), purification methods (e.g., column chromatography gradients), and characterization data (e.g., NMR, IR spectra). Follow guidelines for experimental sections in academic journals, which mandate inclusion of critical parameters (e.g., yield percentages, purity thresholds) and validation via peer-reviewed protocols . Cross-referencing with existing literature on analogous ketones can help identify optimal reaction pathways.

Q. Which spectroscopic techniques are most reliable for characterizing Heptacosan-12-one, and how should data be validated?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are primary tools. For validation:

- Compare NMR chemical shifts with databases (e.g., SDBS) or computational predictions.

- Confirm molecular ion peaks in MS with theoretical isotopic patterns.

- Use Differential Scanning Calorimetry (DSC) to validate melting points. Document all spectral artifacts (e.g., solvent peaks) and ensure raw data is archived for peer review .

Q. How should hypotheses about Heptacosan-12-one’s biological activity be formulated to ensure testability?

Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Hypothesis: "Heptacosan-12-one inhibits enzyme X due to its alkyl chain length and ketone positioning."

- Testability: Design dose-response assays with negative/positive controls. Validate via enzyme kinetics (e.g., Michaelis-Menten plots) and structural docking simulations. Ensure alignment with ethical guidelines for biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of Heptacosan-12-one across studies?

Answer: Conduct a systematic review using PRISMA guidelines:

- Identify confounding variables (e.g., solvent purity, crystallization methods).

- Perform meta-analyses to quantify heterogeneity (e.g., I² statistic).

- Replicate disputed experiments under standardized conditions. Address biases by including studies with transparent methodologies and raw data availability .

Q. What statistical approaches are suitable for dose-response studies involving Heptacosan-12-one in biological systems?

Answer: Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀/IC₅₀ values. Validate assumptions:

Q. What strategies optimize the integration of computational modeling (e.g., QSAR, molecular docking) with experimental data for Heptacosan-12-one’s structural analysis?

Answer:

- Model Validation: Compare docking scores (e.g., AutoDock Vina) with experimental binding affinities.

- Parameter Transparency: Report force field settings, solvation models, and convergence criteria.

- Data Synergy: Use experimental NMR data to refine molecular dynamics simulations. Follow computational reproducibility standards (e.g., FAIR principles) .

Methodological Guidance

Q. How should researchers structure a meta-analysis of Heptacosan-12-one’s environmental persistence data?

Answer:

Q. What protocols ensure ethical and rigorous reporting of Heptacosan-12-one’s toxicity studies?

Answer:

- Adhere to OECD guidelines for in vitro assays (e.g., MTT assays).

- Report LD₅₀/LC₅₀ values with 95% confidence intervals.

- Disclose conflicts of interest and funding sources. Include negative controls and blinding in experimental design to reduce bias .

Data Management and Reproducibility

Q. How can researchers ensure long-term accessibility of Heptacosan-12-one’s spectral data?

Answer:

Q. What steps mitigate risks of overinterpretation in structure-activity relationship (SAR) studies of Heptacosan-12-one?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.